Bisphenol A
Bisphenol A
4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999)
Bisphenol A is a bisphenol that is 4,4'-methanediyldiphenol in which the methylene hydrogens are replaced by two methyl groups. It has a role as a xenoestrogen, an environmental contaminant, a xenobiotic and an endocrine disruptor.
Bisphenol A is a diphenylmethane derivative with two hydroxyphenyl groups. Bisphenol A (BPA) is a colorless solid that is used in the synthesis of commercial plastics, including polycarbonates and epoxy resins, which are incorporated into a wide variety of consumer goods. Ingested BPA may exhibit estrogenic effects. Exposure to BPA may increase the risk of certain cancers.
Bisphenol A (BPA) can cause developmental toxicity according to The National Toxicology Program's Center for the Evaluation of Risks to Human Reproduction. It can cause female reproductive toxicity according to an independent committee of scientific and health experts.
Bisphenol A, commonly abbreviated as BPA, is an organic compound with two phenol functional groups. It is a difunctional building block of several important plastics and plastic additives. With an annual production of 2-3 million metric tonnes, it is an important monomer in the production of polycarbonate. It is a potential food contaminant arising from its use in reusable polycarbonate food containers such as water carboys, baby bottles and kitchen utensils. Suspected of being hazardous to humans since the 1930s, concerns about the use of bisphenol A in consumer products were regularly reported in the news media in 2008 after several governments issued reports questioning its safety, and some retailers removed baby bottles and other children's products made from it from their shelves.
See also: Anoxomer (monomer of).
Bisphenol A is a bisphenol that is 4,4'-methanediyldiphenol in which the methylene hydrogens are replaced by two methyl groups. It has a role as a xenoestrogen, an environmental contaminant, a xenobiotic and an endocrine disruptor.
Bisphenol A is a diphenylmethane derivative with two hydroxyphenyl groups. Bisphenol A (BPA) is a colorless solid that is used in the synthesis of commercial plastics, including polycarbonates and epoxy resins, which are incorporated into a wide variety of consumer goods. Ingested BPA may exhibit estrogenic effects. Exposure to BPA may increase the risk of certain cancers.
Bisphenol A (BPA) can cause developmental toxicity according to The National Toxicology Program's Center for the Evaluation of Risks to Human Reproduction. It can cause female reproductive toxicity according to an independent committee of scientific and health experts.
Bisphenol A, commonly abbreviated as BPA, is an organic compound with two phenol functional groups. It is a difunctional building block of several important plastics and plastic additives. With an annual production of 2-3 million metric tonnes, it is an important monomer in the production of polycarbonate. It is a potential food contaminant arising from its use in reusable polycarbonate food containers such as water carboys, baby bottles and kitchen utensils. Suspected of being hazardous to humans since the 1930s, concerns about the use of bisphenol A in consumer products were regularly reported in the news media in 2008 after several governments issued reports questioning its safety, and some retailers removed baby bottles and other children's products made from it from their shelves.
See also: Anoxomer (monomer of).
Brand Name:
Vulcanchem
CAS No.:
80-05-7
VCID:
VC20794124
InChI:
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3
SMILES:
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Molecular Formula:
C15H16O2
C15H16O2
(CH3)2C(C6H4OH)2
C15H16O2
(CH3)2C(C6H4OH)2
Molecular Weight:
228.29 g/mol
Bisphenol A
CAS No.: 80-05-7
Cat. No.: VC20794124
Molecular Formula: C15H16O2
C15H16O2
(CH3)2C(C6H4OH)2
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4,4'-isopropylidenediphenol appears as white to light brown flakes or powder. Has a weak medicine odor. Sinks in water. (USCG, 1999) Bisphenol A is a bisphenol that is 4,4'-methanediyldiphenol in which the methylene hydrogens are replaced by two methyl groups. It has a role as a xenoestrogen, an environmental contaminant, a xenobiotic and an endocrine disruptor. Bisphenol A is a diphenylmethane derivative with two hydroxyphenyl groups. Bisphenol A (BPA) is a colorless solid that is used in the synthesis of commercial plastics, including polycarbonates and epoxy resins, which are incorporated into a wide variety of consumer goods. Ingested BPA may exhibit estrogenic effects. Exposure to BPA may increase the risk of certain cancers. Bisphenol A (BPA) can cause developmental toxicity according to The National Toxicology Program's Center for the Evaluation of Risks to Human Reproduction. It can cause female reproductive toxicity according to an independent committee of scientific and health experts. Bisphenol A, commonly abbreviated as BPA, is an organic compound with two phenol functional groups. It is a difunctional building block of several important plastics and plastic additives. With an annual production of 2-3 million metric tonnes, it is an important monomer in the production of polycarbonate. It is a potential food contaminant arising from its use in reusable polycarbonate food containers such as water carboys, baby bottles and kitchen utensils. Suspected of being hazardous to humans since the 1930s, concerns about the use of bisphenol A in consumer products were regularly reported in the news media in 2008 after several governments issued reports questioning its safety, and some retailers removed baby bottles and other children's products made from it from their shelves. See also: Anoxomer (monomer of). |
|---|---|
| CAS No. | 80-05-7 |
| Molecular Formula | C15H16O2 C15H16O2 (CH3)2C(C6H4OH)2 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
| Standard InChI | InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3 |
| Standard InChI Key | IISBACLAFKSPIT-UHFFFAOYSA-N |
| Impurities | Impurities of the phenol-acetone condensation reaction are the tri- or mono-hydroxy by-products |
| SMILES | CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
| Boiling Point | 428 °F at 4 mmHg (NTP, 1992) 360.5 °C at 760 mm Hg BP: 220 °C at 4 mm Hg at 1.7kPa: 250-252 °C 428 °F |
| Colorform | Crystallizes as prisms from dil acetic acid and as needles from water White flakes Crystals or flakes White to light brown solid flakes or powde |
| Flash Point | 175 °F (NTP, 1992) 175 °F 227 °C (closed cup) 227 °C c.c. |
| Melting Point | 307 to 313 °F (NTP, 1992) 160 °C MP: 150-155 °C (solidification range) 156 - 157 °C 150-157 °C 307-313 °F |
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